molecular formula C8H15NO2 B15071897 Azetidin-3-yl 2,2-dimethylpropanoate CAS No. 519188-46-6

Azetidin-3-yl 2,2-dimethylpropanoate

Cat. No.: B15071897
CAS No.: 519188-46-6
M. Wt: 157.21 g/mol
InChI Key: YLNBMEMYNHPLEC-UHFFFAOYSA-N
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Description

Azetidin-3-yl 2,2-dimethylpropanoate (CAS 685087-22-3) is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is an ester derivative where a pivaloyl (2,2-dimethylpropanoyl) group is attached to the azetidin-3-ol scaffold. This compound serves as a valuable synthetic intermediate and protecting group strategy in advanced organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its primary research value is demonstrated in the multi-step synthesis of complex heterocyclic drugs. For instance, it functions as a key protected intermediate in the synthetic pathways for Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis . In this context, the azetidin-3-yl group, protected as its pivalate ester, is incorporated into the final molecular structure and is subsequently deprotected to reveal the reactive azetidin-3-ol functionality in the final API or advanced precursor . The compound should be stored under recommended conditions, and researchers are advised to consult the relevant safety data sheet (SDS) prior to use. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

519188-46-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

azetidin-3-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H15NO2/c1-8(2,3)7(10)11-6-4-9-5-6/h6,9H,4-5H2,1-3H3

InChI Key

YLNBMEMYNHPLEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1CNC1

Origin of Product

United States

Advanced Synthetic Methodologies for Azetidin 3 Yl 2,2 Dimethylpropanoate and Its Precursors

Stereo- and Regioselective Synthesis of the Azetidine (B1206935) Core

The construction of the strained four-membered azetidine ring with precise control over stereochemistry and regiochemistry is a pivotal challenge in organic synthesis. Several powerful methodologies have been developed to address this, each offering unique advantages in accessing the core structure of Azetidin-3-yl 2,2-dimethylpropanoate.

Cycloaddition Reactions, including Aza Paternò–Büchi Reactions

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods for the synthesis of the azetidine ring. researchgate.netrsc.org This reaction, however, has faced limitations due to challenges associated with the photoreactivity of imine precursors, which can rapidly relax through isomerization, thereby precluding the desired cycloaddition. researchgate.net

Successful applications of the aza Paternò–Büchi reaction have often relied on intramolecular variants or the use of cyclic imines to prevent this undesired relaxation pathway. researchgate.netnih.gov The reaction can proceed through either a singlet or triplet excited state of the imine, and the mechanism is believed to involve a diradical pathway. researchgate.net Both direct irradiation and the use of photosensitizers to facilitate energy transfer have been employed to promote these [2+2] photocycloadditions. researchgate.netnih.gov Recent advancements have also explored visible-light-mediated intramolecular aza Paternò–Büchi reactions, expanding the scope to include unactivated alkenes and enabling the synthesis of complex, tricyclic azetidine structures. acs.org

Table 1: Variants of the Aza Paternò–Büchi Reaction for Azetidine Synthesis

Reaction Type Description Key Features
Intermolecular [2+2] photocycloaddition between separate imine and alkene components. nih.gov Often requires cyclic imines to prevent E/Z isomerization. nih.gov
Intramolecular The imine and alkene moieties are part of the same molecule, leading to a bicyclic azetidine product upon irradiation. nih.gov Can be highly efficient, with yields reported in the 80-85% range. nih.gov

Intramolecular Cyclizations and Rearrangements, particularly from Allene (B1206475) Precursors

Intramolecular cyclization strategies provide a powerful means to construct the azetidine ring with a high degree of stereocontrol. A notable example involves the use of allene precursors to generate functionalized azetidin-3-ones. This methodology capitalizes on the unique reactivity of allenes to direct the formation of the four-membered ring.

One such approach involves the regioselective aziridination of the distal double bond of silyl-substituted homoallenic sulfamates. This step proceeds with excellent stereocontrol, forming endocyclic bicyclic methyleneaziridines. Subsequent treatment with an electrophilic oxygen source triggers a facile rearrangement to produce densely functionalized, fused azetidin-3-ones. nih.gov A key advantage of this method is the effective transfer of axial chirality from the allene precursor to central chirality in the final azetidine product. nih.gov The steric bulk of the silyl (B83357) group on the allene can also be used to direct further functionalization of the resulting fused azetidin-3-one (B1332698) ring system. nih.gov

Enolate-Imine Condensation Strategies for Azetidine Derivatives

The condensation of enolates with imines is a classic and versatile method for the formation of carbon-carbon bonds and can be adapted for the synthesis of azetidine rings. This strategy is particularly well-established for the synthesis of β-lactams (azetidin-2-ones) and can be conceptually extended to other azetidine derivatives. acs.orgresearchgate.net The core of this reaction involves the nucleophilic addition of an enolate to the electrophilic carbon of an imine, followed by an intramolecular cyclization to form the four-membered ring.

The stereochemical outcome of the reaction can be controlled through the use of chiral auxiliaries or by employing enantioselective catalysts. acs.org Azaenolates, the nitrogen analogs of enolates, are also key intermediates in this type of transformation. The reactivity and selectivity of these azaenolates can be modulated by altering the substituent on the nitrogen atom and the nature of the metal counterion. ucl.ac.uk While much of the literature focuses on the synthesis of β-lactams, the fundamental enolate-imine condensation provides a powerful tool for the construction of the azetidine core, which can then be further functionalized to produce precursors for this compound.

Strategies for Azetidin-3-ol (B1332694) and Azetidin-3-one Precursors

The synthesis of this compound requires access to precursors bearing a functional group at the 3-position of the azetidine ring, namely azetidin-3-ol or azetidin-3-one.

Azetidin-3-one Synthesis: A flexible and stereoselective route to chiral azetidin-3-ones involves a gold-catalyzed oxidative cyclization of N-propargylsulfonamides. In this reaction, a reactive α-oxo gold carbene intermediate is generated through the intermolecular oxidation of the alkyne. This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov This method avoids the use of potentially hazardous diazo compounds, which are employed in other synthetic routes to azetidin-3-ones. nih.gov

Azetidin-3-ol Synthesis: A highly regioselective method for the synthesis of azetidin-3-ols is the intramolecular aminolysis of cis-3,4-epoxy amines. This reaction can be catalyzed by Lewis acids such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). nih.govfrontiersin.org The catalyst promotes the selective attack of the amine at the C3 position of the epoxide, leading to the formation of the azetidine ring with a hydroxyl group at the desired position. frontiersin.org This method has been shown to be tolerant of a variety of functional groups that are sensitive to acidic conditions. nih.govfrontiersin.org

Table 2: Synthetic Approaches to Azetidin-3-one and Azetidin-3-ol

Precursor Synthetic Method Key Reagents/Catalysts Advantages
Azetidin-3-one Gold-catalyzed oxidative cyclization nih.gov N-propargylsulfonamides, Gold catalyst Stereoselective, avoids toxic diazo intermediates. nih.gov

Introduction of the 2,2-Dimethylpropanoate Moiety

Once the azetidine core with a hydroxyl group at the 3-position has been synthesized, the final step in the formation of this compound is the introduction of the 2,2-dimethylpropanoate (also known as pivaloate) group.

Esterification Reactions at the Azetidine 3-Position

The formation of the ester linkage is typically achieved through an esterification reaction between azetidin-3-ol and 2,2-dimethylpropanoic acid or a more reactive derivative thereof. The Fischer esterification is a classic and straightforward method for this transformation. masterorganicchemistry.com This reaction involves heating the carboxylic acid (2,2-dimethylpropanoic acid) and the alcohol (azetidin-3-ol) in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, the alcohol can be used in excess or water can be removed as it is formed. masterorganicchemistry.comchemguide.co.uk

Alternatively, to achieve esterification under milder conditions, more reactive derivatives of 2,2-dimethylpropanoic acid can be used, such as the corresponding acyl chloride (2,2-dimethylpropanoyl chloride) or acid anhydride (B1165640). The reaction of an alcohol with an acyl chloride is typically rapid and vigorous at room temperature, producing the ester and hydrogen chloride. chemguide.co.uk The reaction with an acid anhydride is generally slower than with an acyl chloride and may require gentle heating to proceed at a reasonable rate. chemguide.co.uk

Coupling Reactions Involving Azetidin-3-yl Scaffolds

The formation of this compound typically involves the coupling of an azetidin-3-ol precursor with a pivaloyl group. This transformation, an esterification reaction, is a critical step that can be achieved through various coupling reagents and conditions. A common method is the acylation of a suitably protected azetidin-3-ol with pivaloyl chloride in the presence of a base. orgsyn.org

The nitrogen atom of the azetidine ring is generally protected to prevent side reactions. The choice of protecting group is crucial and is discussed in the subsequent section. The reaction of N-protected azetidin-3-ol with pivaloyl chloride or pivalic anhydride, often in a non-polar aprotic solvent like dichloromethane (B109758) and in the presence of an organic base such as triethylamine, affords the desired ester. orgsyn.org The selection of the coupling agent and reaction conditions can significantly impact the yield and purity of the final product. For instance, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of 2-aryl azetidines from 3-iodoazetidines and aryl boronic acids, showcasing the versatility of coupling reactions in functionalizing the azetidine scaffold. nih.gov

PrecursorCoupling ReagentBaseSolventTypical Yield
N-Boc-azetidin-3-olPivaloyl ChlorideTriethylamineDichloromethaneHigh
N-Cbz-azetidin-3-olPivalic AnhydridePyridineTetrahydrofuranGood to High
N-Boc-3-iodoazetidineAryl Boronic AcidPotassium PhosphateToluene/WaterVariable

Orthogonal Protecting Group Strategies in Azetidine Synthesis

In the multi-step synthesis of complex molecules containing the azetidine moiety, the use of orthogonal protecting groups is a fundamental strategy. google.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others, allowing for selective deprotection and functionalization of different sites in a molecule. google.com

For azetidine synthesis, the nitrogen atom is commonly protected with groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). acs.orgnih.gov The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed by catalytic hydrogenation. google.comresearchgate.net This orthogonality allows for the selective removal of either group in the presence of the other, enabling further modifications at the nitrogen or other functional groups within the molecule. For example, a Boc-protected azetidine can be deprotected and the nitrogen can be functionalized, while a Cbz group elsewhere in the molecule remains intact. researchgate.net

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong Acid (e.g., TFA)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) google.com

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. This includes the use of biocatalysis and alternative reaction media.

Enzymes, particularly lipases, are highly efficient and selective catalysts for a variety of organic transformations, including esterifications. nih.govmdpi.com The use of lipases for the synthesis of this compound offers several advantages over traditional chemical methods. These include mild reaction conditions (ambient temperature and pressure), high chemo-, regio-, and enantioselectivity, and a reduction in waste generation. nih.govmdpi.com

Lipase-catalyzed acylation of azetidin-3-ol with a suitable acyl donor (e.g., pivalic acid or an activated ester) can provide the desired product. nih.gov This approach is particularly valuable for the synthesis of chiral azetidine derivatives, as lipases can often resolve racemic mixtures of alcohols through kinetic resolution, selectively acylating one enantiomer and leaving the other unreacted. mdpi.com

EnzymeReaction TypeSubstratesAdvantages
Candida antarctica Lipase B (CALB)EsterificationAlcohol, Carboxylic AcidHigh selectivity, Mild conditions, Reusability
Pseudomonas cepacia Lipase (PSL)TransesterificationAlcohol, EsterGood enantioselectivity, Broad substrate scope
Rhizomucor miehei Lipase (RML)AcidolysisTriglyceride, Carboxylic AcidRegioselective, Solvent-free conditions mdpi.com

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research has explored the synthesis of heterocyclic compounds, including azetidines, in alternative media such as water or under solvent-free conditions. researchgate.net Microwave-assisted organic synthesis in aqueous media has been shown to be an efficient method for the one-pot synthesis of azetidines from alkyl dihalides and primary amines. organic-chemistry.org This approach not only reduces the reliance on organic solvents but can also lead to shorter reaction times and improved energy efficiency. researchgate.net

While the synthesis of this compound specifically in aqueous or solvent-free media is not extensively documented, the principles can be applied to its precursor synthesis. The development of such methods is an active area of research, aiming to create more sustainable synthetic routes for valuable chemical entities.

Mechanistic Studies and Reaction Pathways of Azetidin 3 Yl 2,2 Dimethylpropanoate

Exploration of Reaction Mechanisms in Azetidine (B1206935) Ester Formation

The formation of "Azetidin-3-yl 2,2-dimethylpropanoate" typically involves the esterification of a 3-hydroxyazetidine precursor with a pivaloyl derivative, such as pivaloyl chloride or pivalic anhydride (B1165640). The reaction mechanism is analogous to standard esterification reactions, but the kinetics and thermodynamics are influenced by the unique structure of the azetidine ring.

A plausible mechanism for the reaction of a 3-hydroxyazetidine with pivaloyl chloride would proceed via a nucleophilic acyl substitution. The lone pair of the hydroxyl group on the azetidine ring attacks the electrophilic carbonyl carbon of pivaloyl chloride. This is often facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity, or by an acid catalyst to activate the carbonyl group of the pivaloyl chloride.

While specific kinetic and thermodynamic data for the synthesis of "this compound" are not extensively documented in the literature, general principles of esterification reactions can be applied. The reaction is typically bimolecular, and thus the rate would be expected to be dependent on the concentrations of both the 3-hydroxyazetidine and the acylating agent.

Table 1: Hypothetical Kinetic Parameters for the Formation of this compound

ParameterExpected Value/Characteristic
Rate LawSecond-order overall
Activation Energy (Ea)Moderate, typical for esterification reactions
Temperature DependenceRate increases with temperature
Solvent EffectsPolar aprotic solvents may accelerate the reaction

Thermodynamically, the formation of the ester from an alcohol and an acid chloride is generally a favorable process, driven by the formation of a stable ester bond and the release of a small molecule (e.g., HCl). However, as with many esterifications, the reaction can be reversible, especially if water is present to hydrolyze the product.

The key intermediate in the esterification reaction is a tetrahedral intermediate. This species is formed after the nucleophilic attack of the azetidine's hydroxyl group on the carbonyl carbon of the pivaloyl group. This intermediate is typically transient and not isolated. Its formation and subsequent collapse to form the final ester product and a leaving group (e.g., a chloride ion) is the central feature of the nucleophilic acyl substitution mechanism.

Characterization of such a short-lived intermediate would require specialized techniques such as low-temperature NMR spectroscopy or computational modeling to predict its structure and energy.

Stereochemical Control and Diastereoselectivity in Synthesis

The synthesis of "this compound" from an achiral 3-hydroxyazetidine does not introduce a new stereocenter at the 3-position. However, if the azetidine ring is already substituted at other positions, the existing stereochemistry can influence the approach of the acylating agent. This can be particularly relevant in the synthesis of chiral derivatives of this compound. nih.govuni-muenchen.de

For instance, the presence of a substituent at the C2 or C4 position of the azetidine ring can lead to diastereoselectivity in reactions at other sites on the ring. This stereocontrol is often governed by steric hindrance, where the acylating agent preferentially attacks from the less hindered face of the molecule.

Table 2: Factors Influencing Stereoselectivity in the Synthesis of Substituted Azetidin-3-yl Esters

FactorInfluence on Stereochemical Outcome
Existing StereocentersDirect the approach of incoming reagents, leading to diastereomeric products. rsc.org
Protecting GroupsBulky protecting groups on the azetidine nitrogen can influence the conformation of the ring.
Reaction ConditionsTemperature and solvent can affect the transition state energies and thus the diastereomeric ratio.

Reactivity of the Azetidine Ring System

The reactivity of "this compound" is dominated by the properties of the four-membered azetidine ring. The inherent ring strain and the electronic nature of the nitrogen atom are key determinants of its chemical behavior. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net

Azetidines possess significant ring strain (approximately 25.4 kcal/mol), which is a driving force for ring-opening reactions. rsc.orgnih.gov This strain makes the C-N and C-C bonds of the ring susceptible to cleavage under various conditions. In the case of "this compound," the presence of the ester group can influence this reactivity.

The ester group, being electron-withdrawing, can affect the electron density at the azetidine nitrogen. If the nitrogen is not acylated (i.e., it is a secondary amine), it can still act as a nucleophile. However, if the nitrogen is part of an amide bond (e.g., an N-acylazetidine), its nucleophilicity is significantly reduced.

The azetidine ring in "this compound" can undergo both nucleophilic and electrophilic transformations.

Nucleophilic Reactions: The carbon atoms of the azetidine ring can be attacked by strong nucleophiles, leading to ring-opening. This is particularly true for the carbon atoms adjacent to the nitrogen. The carbonyl carbon of the ester group is also a prime site for nucleophilic attack, which could lead to transesterification or hydrolysis of the ester.

Electrophilic Reactions: If the azetidine nitrogen is a secondary amine, it can react with electrophiles. Common reactions include alkylation, acylation, and arylation. These reactions would modify the substitution at the nitrogen atom. The pivaloyl group at the 3-position is generally stable to electrophilic attack.

Table 3: Summary of Potential Reactions of the Azetidine Ring in this compound

Reaction TypeReagents/ConditionsPotential Products
Ring-OpeningStrong nucleophiles, acids, reducing agentsFunctionalized propane (B168953) derivatives
N-Alkylation/AcylationAlkyl halides, acyl chlorides in the presence of a baseN-substituted azetidin-3-yl 2,2-dimethylpropanoates
Ester HydrolysisAcid or base catalysis with water3-Hydroxyazetidine and pivalic acid
TransesterificationAlcohol with acid or base catalysisDifferent esters of 3-hydroxyazetidine

Ring-Opening and Ring-Expansion Reactions of Azetidine Esters

The reactivity of the azetidine ring in this compound is dominated by its inherent ring strain, making it susceptible to reactions that relieve this strain. nih.gov Such transformations typically require activation of the azetidine nitrogen, either through protonation or conversion to a quaternary azetidinium salt, which facilitates nucleophilic attack and subsequent ring cleavage. magtech.com.cn

Ring-Opening Pathways: Under acidic conditions, the azetidine nitrogen can be protonated, significantly increasing the ring's susceptibility to nucleophilic attack. nih.gov This acid-mediation is a key step in initiating decomposition or reaction. nih.gov The ring can be opened by various nucleophiles, a process that has been studied extensively for different N-substituted and C-substituted azetidines. nih.govbeilstein-journals.org The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is influenced by both electronic and steric factors of substituents on the ring. magtech.com.cn For instance, in activated azetidinium salts, nucleophiles will typically attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn

Ring-Expansion Pathways: Azetidines can also undergo ring-expansion reactions to form larger, more stable heterocyclic systems like pyrrolidines (five-membered rings) or azepanes (seven-membered rings). acs.orgnih.gov This transformation often proceeds through an intramolecular N-alkylation to form a strained bicyclic azetidinium intermediate. nih.govresearchgate.net Subsequent nucleophilic attack on this intermediate cleaves one of the original C-N bonds, resulting in an expanded ring structure. For example, Brønsted acids have been shown to catalyze the ring expansion of 2,2-disubstituted azetidine carbamates into 6,6-disubstituted 1,3-oxazinan-2-ones, proceeding through a carbocation intermediate formed upon ring opening. acs.orgmorressier.com The specific outcome of these reactions—whether the ring opens or expands, and the size of the resulting ring—depends on the substrate's substitution pattern, the nature of the nucleophile, and the reaction conditions. acs.org

Starting Azetidine TypeConditions/ReagentsExpanded ProductReference
2,2-disubstituted azetidine carbamate (B1207046)Trifluoroacetic Acid (TFA)6,6-disubstituted 1,3-oxazinan-2-one acs.org
2-(3-hydroxypropyl)azetidineAlcohol activation, then KCNMixture of pyrrolidines and azepanes acs.orgnih.gov
cis-2-(2-bromo-1,1-dimethylethyl)azetidineSilver salt in DMSO, 100 °C5,5-dimethylpiperidin-4-one researchgate.net

Reactivity of the Ester Functional Group

The ester in this compound is a pivalate (B1233124) ester. The bulky tert-butyl group adjacent to the carbonyl carbon introduces significant steric hindrance, which strongly influences the reactivity of the ester moiety. organic-chemistry.orgnih.gov

Hydrolysis and Transesterification Pathways

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. wikipedia.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is a reversible process, representing the reverse of Fischer esterification. The carbonyl oxygen is first protonated by an acid catalyst, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), is used. wikipedia.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then collapses to expel the azetidin-3-oxide leaving group, which is subsequently protonated.

Due to the steric hindrance of the pivaloyl group, this compound is significantly more resistant to both acid and base-catalyzed hydrolysis compared to less hindered esters like acetates or propionates. nih.gov

Relative Hydrolysis Rates of Propranolol (B1214883) Esters in Buffer
Ester MoietyRelative Rate of Hydrolysis
AcetateFastest
Propionate
Butyrate
Succinate
PivalateSlowest
Data adapted from studies on propranolol esters, illustrating the effect of steric hindrance. nih.gov

Transesterification: Transesterification involves the reaction of the ester with an alcohol in the presence of a catalyst (acid or base) to exchange the alkoxy group. wikipedia.org The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. wikipedia.org The steric bulk of the pivalate group also impedes transesterification, generally requiring more forcing conditions (e.g., higher temperatures) compared to unhindered esters. researchgate.net Driving the reaction to completion often requires using a large excess of the reactant alcohol or removing the azetidin-3-ol (B1332694) by-product as it is formed. wikipedia.org

Transformations of the Carbonyl Group

Reduction to Alcohols: The carbonyl group of the pivalate ester can be reduced to a primary alcohol. Due to its lower reactivity, strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) is effective for reducing esters to primary alcohols. commonorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the azetidin-3-oxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to yield 2,2-dimethylpropan-1-ol after an aqueous workup. masterorganicchemistry.comyoutube.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce sterically hindered esters like pivalates. masterorganicchemistry.com

Reaction with Organometallic Reagents: Grignard reagents (RMgX) react with esters to produce tertiary alcohols. masterorganicchemistry.comyoutube.com This transformation involves two successive nucleophilic additions. The first equivalent of the Grignard reagent adds to the carbonyl carbon, leading to the elimination of the azetidin-3-oxide and the formation of a ketone intermediate. chemistrysteps.com This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is protonated upon workup to yield the final tertiary alcohol. chemistrysteps.com It is not possible to stop the reaction at the ketone stage when using Grignard reagents. youtube.com

Summary of Carbonyl Group Transformations
ReagentIntermediateFinal Product(s)Notes
1. LiAlH₄ 2. H₂O workupAldehyde2,2-Dimethylpropan-1-ol + Azetidin-3-olRequires a strong reducing agent. masterorganicchemistry.com
1. 2 equiv. RMgX 2. H₃O⁺ workupKetoneTertiary Alcohol + Azetidin-3-olTwo equivalents of the Grignard reagent are consumed. chemistrysteps.com
NaBH₄-No reactionGenerally unreactive towards esters. masterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization of Azetidin 3 Yl 2,2 Dimethylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For Azetidin-3-yl 2,2-dimethylpropanoate, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The tert-butyl group of the pivaloate moiety would give rise to a sharp, singlet integrating to nine protons, typically in the upfield region around 1.2 ppm. The protons on the azetidine (B1206935) ring would appear as multiplets. The methine proton at the 3-position (CH-O) would be shifted downfield due to the deshielding effect of the adjacent oxygen atom, likely appearing in the range of 4.8-5.2 ppm. The four methylene protons on the azetidine ring (CH₂) would likely appear as two distinct multiplets in the region of 3.5-4.2 ppm, due to their different chemical environments relative to the ester group. The NH proton of the azetidine ring would be observed as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 175-180 ppm. The quaternary carbon of the tert-butyl group would appear around 39 ppm, while the methyl carbons of this group would resonate at approximately 27 ppm. The methine carbon of the azetidine ring attached to the oxygen (C-3) would be found in the region of 65-75 ppm. The two methylene carbons of the azetidine ring (C-2 and C-4) are expected to have chemical shifts in the range of 45-55 ppm.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
(CH₃)₃C-~1.2Singlet9H
-CH₂- (Azetidine)~3.5 - 4.2Multiplet4H
>CH-O-~4.8 - 5.2Multiplet1H
-NH-VariableBroad Singlet1H
¹³C NMR Predicted Chemical Shift (ppm)
-C =O~175 - 180
>C H-O-~65 - 75
-C H₂- (Azetidine)~45 - 55
(C H₃)₃C -~39
(C H₃)₃C-~27

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, confirming its elemental composition. The calculated monoisotopic mass of the neutral molecule (C₈H₁₅NO₂) is approximately 157.1103 g/mol .

In addition to the molecular ion peak, the mass spectrum would exhibit characteristic fragmentation patterns. A common fragmentation pathway for esters is the loss of the alkoxy group or the acyl group. Therefore, prominent fragments would be expected corresponding to the pivaloyl cation [(CH₃)₃CCO]⁺ at m/z 85 and the azetidin-3-yloxy cation or related fragments. Another likely fragmentation would involve the loss of the entire pivaloate group, leading to a fragment corresponding to the azetidinyl cation.

Predicted Mass Spectrometry Data:

Fragment Ion Predicted m/z
[M+H]⁺ (Molecular Ion)158.1176
[(CH₃)₃CCO]⁺85
[M - (CH₃)₃CCO₂H]⁺56

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule based on their vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibration of the ester would also be observable, usually in the 1150-1250 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the azetidine ring would give a moderate absorption band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, although typically weaker than in the IR spectrum. The symmetric stretching of the C-C bonds of the tert-butyl group would likely give a strong Raman signal.

Predicted Vibrational Spectroscopy Data:

Functional Group Predicted IR Absorption (cm⁻¹) Predicted Raman Shift (cm⁻¹)
N-H Stretch3300 - 35003300 - 3500
C-H Stretch2850 - 30002850 - 3000
C=O Stretch (Ester)1730 - 17501730 - 1750
C-O Stretch (Ester)1150 - 12501150 - 1250

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

The analysis would reveal the puckering of the azetidine ring, which is a key structural feature of this strained four-membered ring system. It would also show the relative orientation of the pivaloate group with respect to the azetidine ring. Intermolecular interactions, such as hydrogen bonding involving the azetidine NH group, would also be elucidated, providing insight into the crystal packing.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound is a chiral molecule, as the C-3 atom of the azetidine ring is a stereocenter. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric purity and the absolute configuration of chiral compounds.

If an enantiomerically pure sample of this compound were synthesized, its CD spectrum would show characteristic Cotton effects (positive or negative peaks) at specific wavelengths, corresponding to the electronic transitions of the chromophores in the molecule (e.g., the carbonyl group of the ester). The sign and magnitude of these Cotton effects can be used to determine the absolute configuration of the stereocenter, often by comparison with theoretical calculations or with data from structurally related compounds.

Computational Chemistry and Theoretical Studies on Azetidin 3 Yl 2,2 Dimethylpropanoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of Azetidin-3-yl 2,2-dimethylpropanoate at an electronic level. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into the molecule's electronic structure and conformational preferences.

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. For this compound, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. In contrast, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be centered on the carbonyl group of the 2,2-dimethylpropanoate moiety, as the C=O double bond is a good electron acceptor. The presence of the ester group is anticipated to lower the HOMO-LUMO gap compared to unsubstituted azetidine, thereby increasing its reactivity.

Table 1: Illustrative Predicted Molecular Orbital Properties of this compound

PropertyPredicted Value (Arbitrary Units)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy1.5 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap8.0 eVEnergy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: The values in this table are hypothetical and for illustrative purposes, based on general principles and data for similar molecules.

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of this puckering can be influenced by the nature and position of substituents on the ring. For this compound, the bulky 2,2-dimethylpropanoate group at the 3-position would significantly influence the ring's preferred conformation.

Computational methods can be employed to perform a detailed conformational analysis by calculating the potential energy surface of the molecule. This would involve rotating the substituent and varying the ring puckering angle to identify the most stable conformers and the energy barriers between them. It is expected that the most stable conformation would orient the large ester group in a pseudo-equatorial position to minimize steric hindrance with the hydrogen atoms on the azetidine ring. Studies on analogous proline derivatives have shown that even small changes in ring size and substitution can lead to significant shifts in conformational preferences. nih.gov

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the transition states of a reaction. For this compound, this could be applied to predict the outcomes of various potential reactions. For instance, the ring-opening reactions of azetidines are of significant interest, and computational modeling could predict whether a reaction would proceed via an SN1 or SN2 mechanism under different conditions. frontiersin.org

Transition state theory allows for the calculation of activation energies, which in turn can be used to predict reaction rates. By modeling the transition state structures, chemists can gain insights into the factors that control the stereoselectivity and regioselectivity of reactions involving the azetidine ring or the ester functionality. For example, in a nucleophilic attack on the carbonyl carbon of the ester, computational modeling could predict the preferred angle of attack and the structure of the tetrahedral intermediate.

Prediction of Spectroscopic Parameters

Computational quantum chemistry can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds. For this compound, these predictions can serve as a guide for experimental chemists.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this molecule, characteristic signals would be expected for the protons and carbons of the azetidine ring and the 2,2-dimethylpropanoate group. The chemical shifts of the azetidine ring protons would be particularly sensitive to the ring's conformation.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. A strong absorption band corresponding to the C=O stretching vibration of the ester group would be a key feature, typically appearing around 1735-1750 cm⁻¹. Vibrations associated with the C-N and C-H bonds of the azetidine ring would also be present.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)~178
C (quaternary, ester)~39
CH₃ (tert-butyl)~27
CH (azetidine, C3)~60
CH₂ (azetidine, C2, C4)~45

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the specific computational method and solvent effects.

Structure-Property Relationships Focused on Chemical Reactivity

By calculating various molecular descriptors, computational chemistry can establish quantitative structure-property relationships (QSPR). For this compound, these relationships can be used to predict its chemical reactivity.

Key descriptors include:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For the target molecule, the oxygen atoms of the ester group and the nitrogen atom of the azetidine ring would be regions of negative potential, while the carbonyl carbon and the protons on the azetidine ring would be regions of positive potential.

Fukui Functions: These are used to predict the sites of nucleophilic and electrophilic attack within a molecule. For this compound, the Fukui functions would likely confirm the nitrogen atom and the carbonyl oxygen as primary sites for electrophilic attack, and the carbonyl carbon as a primary site for nucleophilic attack.

Atomic Charges: The distribution of partial charges on each atom can also provide insights into reactivity.

By correlating these and other computed descriptors with experimental data from related compounds, it is possible to build predictive models for the reactivity of this compound in various chemical transformations.

Derivatization and Functionalization of Azetidin 3 Yl 2,2 Dimethylpropanoate

Chemical Modifications of the Azetidine (B1206935) Nitrogen Atom

The secondary amine of the azetidine ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's properties. Common modifications include N-alkylation, N-acylation, and the installation of protecting groups, which are often precursors to further transformations.

Protecting groups like tert-butoxycarbonyl (Boc) and tert-butoxythiocarbonyl (Botc) are frequently employed not only to mask the reactivity of the nitrogen but also to activate the ring for other reactions, such as α-lithiation. The Botc group, for instance, has been shown to facilitate α-lithiation and subsequent electrophile trapping on the azetidine ring.

N-alkylation and N-acylation reactions expand the diversity of accessible derivatives. For example, N-alkylation of a related azetidine core with allyl bromide has been used as a step towards synthesizing fused 8-membered ring systems via ring-closing metathesis. Similarly, acylation with reagents like o-nitrobenzenesulfonyl chloride serves to introduce functional handles for subsequent cyclization reactions.

Modifications of the 2,2-Dimethylpropanoate Moiety

The pivaloate ester at the C3 position is a versatile functional group that can be readily transformed. The most fundamental modification is its hydrolysis to the corresponding alcohol, azetidin-3-ol (B1332694). This reaction is typically achieved under acidic conditions, for example, using trifluoroacetic acid in dichloromethane (B109758).

Azetidin-3-ol is a key building block for a variety of other functionalized azetidines. A primary transformation of the hydroxyl group is its oxidation to a ketone, yielding an azetidin-3-one (B1332698). Azetidin-3-ones are valuable intermediates that can serve as substrates for the synthesis of more complex structures, including spirocyclic azetidines. The ketone functionality allows for nucleophilic additions and other carbonyl chemistry, further expanding the synthetic possibilities.

Synthesis of Conjugates and Hybrid Molecules Incorporating Azetidin-3-yl 2,2-dimethylpropanoate

The rigid and compact nature of the azetidine scaffold makes it an attractive building block for incorporation into larger, biologically active molecules. This is often achieved by employing linker strategies to conjugate the azetidine moiety to other chemical entities, such as peptides or E3 ligase ligands in the context of PROteolysis TArgeting Chimeras (PROTACs).

Linker Strategies for Azetidine-Based Scaffolds

Linkers are crucial components that connect the azetidine core to other molecular fragments, and their design can significantly impact the properties of the final conjugate. Azetidine-3-carboxylic acid and its derivatives are themselves used as non-cleavable linkers in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.

Recent research has explored innovative ways to functionalize the azetidine ring itself to act as a linker component. One such strategy involves a click-based approach where a 2-propynyl carbamate (B1207046) is installed on the azetidine nitrogen. This alkyne handle can then be used in copper-catalyzed azide-alkyne cycloaddition reactions to attach the azetidine scaffold to other molecules. Another approach involves using piperidine (B6355638) or piperazine (B1678402) as more rigid and polar linkers connected to the azetidine ring to optimize degrader potency in PROTACs.

Incorporation into Complex Molecular Architectures

Diversity-oriented synthesis (DOS) has leveraged functionalized azetidines to create a wide variety of complex molecular frameworks, including fused, bridged, and spirocyclic ring systems. These complex architectures are of great interest for exploring new chemical space in drug discovery.

Several synthetic strategies have been developed to build these intricate structures:

Fused Systems: An azetidine-fused 8-membered ring can be synthesized via N-alkylation with allyl bromide, followed by a ring-closing metathesis reaction.

Bridged Systems: Palladium-catalyzed intramolecular C-H amination has been reported for the synthesis of functionalized azetidines, which can form bridged structures.

Spirocyclic Systems: Azetidine-containing spirocycles are particularly attractive scaffolds. They can be synthesized through various methods, including the reduction of spirocyclic azetidinones or strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketone precursors. These methods provide access to novel angular azaspiro[3.3]heptanes and other unique spirocyclic frameworks.

These advanced synthetic methodologies demonstrate the utility of the azetidine core, derived from precursors like this compound, in constructing molecules with significant three-dimensional complexity.

Applications of Azetidin 3 Yl 2,2 Dimethylpropanoate in Organic Synthesis Research

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral azetidines are highly valuable synthons for creating stereochemically complex molecules. The defined three-dimensional arrangement of substituents on the azetidine (B1206935) ring can effectively transfer chirality and influence the stereochemical outcome of subsequent reactions. researchgate.netbirmingham.ac.uk Azetidin-3-yl 2,2-dimethylpropanoate, when derived from an enantiomerically pure source of 3-hydroxyazetidine, serves as an excellent chiral building block. The ester functionality is relatively stable, allowing for selective reactions at the nitrogen atom, such as alkylation or arylation, without disturbing the stereocenter at C-3.

The rigidity of the azetidine scaffold is a key advantage in asymmetric catalysis, where azetidine-derived ligands and organocatalysts are used to control the stereoselectivity of reactions like Michael additions and Friedel-Crafts alkylations. birmingham.ac.ukrsc.org The defined spatial orientation of the substituents on the ring creates a well-defined chiral environment around the catalytic center, leading to high levels of enantioselectivity. rsc.org For instance, the synthesis of chiral 2,3-disubstituted azetidines, a previously challenging task, has been achieved with high enantioselectivity through copper-catalyzed difunctionalization of azetines, highlighting the utility of building blocks that can generate multiple stereocenters. acs.org

Table 1: Examples of Asymmetric Reactions Utilizing Chiral Azetidine Scaffolds

Reaction Type Catalyst/Ligand System Product Type Achieved Selectivity (ee/de)
Boryl Allylation Cu/Bisphosphine Catalyst 2,3-Disubstituted Azetidines Up to 95:5 er
Michael Addition Azetidine-containing Binuclear Zinc Catalyst Phosphonates Enhanced enantioselectivity

This table presents representative data on asymmetric transformations where the chiral azetidine framework is crucial for achieving high stereoselectivity.

Use as a Scaffold for Library Synthesis and Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space for drug discovery. nih.gov The azetidine ring is an ideal scaffold for DOS due to its rigid, three-dimensional structure and multiple points for diversification. nih.govacs.org A compound like this compound can serve as a starting point for such a library. The secondary amine (N-H) provides a handle for introducing a wide array of substituents, while the ester group can be hydrolyzed to reveal a hydroxyl group for further functionalization or can be replaced entirely.

Researchers at the Broad Institute have detailed the synthesis and diversification of densely functionalized azetidine ring systems to generate a variety of fused, bridged, and spirocyclic ring systems. broadinstitute.orgnih.gov This work culminated in the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, demonstrating the scaffold's suitability for high-throughput synthesis. nih.govbroadinstitute.org By starting with a core azetidine structure, multiple diversification reactions can be applied to rapidly generate a large number of unique analogues with favorable physicochemical properties for applications such as targeting the central nervous system (CNS). researchgate.netnih.gov

Table 2: Diversification Points on the this compound Scaffold

Position Functional Group Potential Diversification Reactions Resulting Functionality
N-1 Secondary Amine Alkylation, Acylation, Arylation, Reductive Amination Tertiary amines, amides, N-aryl azetidines
C-3 Ester (Pivaloate) Hydrolysis, Reduction, Transesterification Alcohol, Methylene, Other esters

This interactive table illustrates the key positions on the azetidine scaffold that can be chemically modified to generate compound libraries.

Contribution to the Synthesis of Chemically Complex Natural Product Analogues

While azetidine-containing natural products are relatively rare compared to those with five- or six-membered rings, they present unique biological activities, partly due to the strained nature of the four-membered ring. rsc.orgresearchgate.net The synthesis of analogues of more common natural products by incorporating an azetidine ring is a powerful strategy to modulate biological activity and improve pharmacokinetic properties. rsc.orgnih.gov

A notable example is the synthesis of analogues of the mugineic acid family of phytosiderophores, which are natural metal-chelating agents used by plants for iron uptake. researchgate.netnih.gov The natural structure contains an azetidine-2-carboxylic acid moiety. To improve stability and reduce cost for potential agricultural applications, researchers have synthesized analogues where the four-membered azetidine ring is replaced with a five-membered proline ring (proline-2'-deoxymugineic acid). researchgate.netrepec.orgnih.gov Conversely, the incorporation of an azetidine ring into a molecule that normally contains a pyrrolidine (B122466) or piperidine (B6355638) ring can introduce conformational rigidity, which can lead to enhanced binding affinity with biological targets. enamine.net This "ring-editing" approach allows chemists to fine-tune the three-dimensional shape and properties of complex molecules, leading to novel analogues with potentially superior functions.

Development of Novel Reaction Methodologies Utilizing the Azetidine Framework

The inherent ring strain of the azetidine core not only defines its structure but also provides a driving force for unique chemical transformations. rsc.orgrsc.org This reactivity has been harnessed to develop novel synthetic methodologies.

Strain-Release Reactions: One of the most powerful strategies for synthesizing functionalized azetidines involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). rsc.orgnih.gov This "strain-release" approach allows for the introduction of two different functional groups across the C-N bond of the azetidine ring in a single step. rsc.org For example, the addition of organometallic nucleophiles to an ABB, followed by trapping with an electrophile, can generate densely functionalized, stereodefined azetidines that would be difficult to access through other means. chemrxiv.orgchemrxiv.orgjove.com

Photochemical Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for constructing the azetidine ring. rsc.orgresearchgate.net Recent advances using visible-light photocatalysis have overcome some of the longstanding challenges associated with this reaction, expanding its scope and making it a more versatile tool for synthesizing complex azetidines. rsc.org

Intramolecular Cyclizations: Modern catalytic methods have enabled new ways to form the azetidine ring. Palladium-catalyzed intramolecular C(sp³)–H amination allows for the cyclization of acyclic amine precursors to form functionalized azetidines. rsc.org Another approach is the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines, which provides a regioselective route to 3-hydroxyazetidine derivatives, the core of this compound. nih.gov

Table 3: Summary of Modern Synthetic Methodologies for Azetidines

Methodology Description Key Features
Strain-Release Synthesis Ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs) with nucleophiles and electrophiles. Access to densely functionalized, stereopure azetidines. nih.govchemrxiv.org
Aza Paternò–Büchi Reaction [2+2] photocycloaddition between an imine and an alkene. Direct formation of the azetidine ring; compatible with visible-light photocatalysis. rsc.orgrsc.org
C-H Amination Pd-catalyzed intramolecular cyclization of an amine onto a C-H bond. Forms the azetidine ring from acyclic precursors. rsc.org

This table summarizes key features of recently developed synthetic methods that either form or functionalize the azetidine framework.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The synthesis of azetidine (B1206935) derivatives is increasingly benefiting from the adoption of advanced technologies that offer greater efficiency, safety, and scalability compared to traditional batch methods. thieme-connect.com Continuous flow chemistry, in particular, has emerged as a powerful tool for handling the high reactivity and potential instability of intermediates involved in the synthesis of strained ring systems. researchgate.netresearchgate.net

Flow technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing exothermic reactions or short-lived intermediates common in azetidine synthesis. researchgate.net This high degree of control often leads to higher yields and purities. For instance, the generation and functionalization of lithiated azetidine intermediates, which can be challenging in batch processing, have been successfully performed in continuous flow systems at higher temperatures than are feasible in batch. acs.org Photochemical methods for producing alkyl azetidines have also been adapted to flow systems, enabling scalable synthesis from milligrams to grams. thieme-connect.comnih.gov

The integration of automated synthesis platforms with flow reactors represents the next frontier, promising high-throughput synthesis and screening of azetidine libraries for drug discovery and chemical probe development.

Table 1: Comparison of Batch vs. Flow Synthesis for Azetidine Derivatives
ParameterBatch SynthesisFlow SynthesisAdvantages of Flow Synthesis
Temperature ControlDifficult to maintain uniform temperature, potential for hotspots.Excellent heat exchange due to high surface-area-to-volume ratio. researchgate.netImproved safety, reduced side products, higher selectivity.
Reaction TimeOften longer, determined by the time for the entire batch to react.Precisely controlled by flow rate and reactor volume. researchgate.netRapid optimization and screening of reaction conditions.
ScalabilityScaling up can be non-linear and challenging.Scalable by running the system for longer periods ("scaling out"). thieme-connect.comMore predictable and safer scale-up.
SafetyLarge volumes of hazardous reagents and intermediates.Small reactor volumes minimize the amount of hazardous material at any given time. researchgate.netEnhanced safety, especially for highly reactive or unstable species.

Novel Catalytic Approaches for Synthesis and Transformation

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic methods is continuously expanding the toolkit for constructing and modifying the azetidine scaffold. nih.gov Researchers are moving beyond classical cyclization methods to explore more efficient and selective catalytic pathways.

Lewis acid catalysis, for example, has been employed for the regioselective intramolecular aminolysis of epoxy amines to furnish functionalized azetidines. nih.govfrontiersin.org Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for promoting the desired C3-selective ring closure to form the azetidine ring, even in the presence of sensitive functional groups. nih.gov Gold-catalyzed reactions have also emerged as a powerful strategy, enabling the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides through an intermolecular alkyne oxidation and subsequent intramolecular N-H insertion. nih.gov

Furthermore, transition metal catalysis, particularly with palladium, has enabled the synthesis of azetidines via intramolecular C(sp³)–H amination, providing a direct route to functionalize otherwise inert C-H bonds. rsc.org These advanced catalytic systems offer access to a wider range of substituted azetidines with high levels of stereocontrol, which would be difficult to achieve through traditional synthetic routes. nih.govrsc.org

Table 2: Selected Novel Catalytic Methods in Azetidine Synthesis
Catalytic ApproachCatalyst ExampleReaction TypeKey AdvantageReference
Lewis Acid CatalysisLa(OTf)₃Intramolecular aminolysis of epoxidesHigh regioselectivity for azetidine formation. nih.govfrontiersin.org
Gold CatalysisEt₃PAuNTf₂Oxidative cyclization of alkynesAccess to chiral azetidin-3-ones, avoiding toxic diazo intermediates. nih.gov
Palladium CatalysisPd(OAc)₂Intramolecular C(sp³)–H AminationDirect functionalization of unactivated C-H bonds. rsc.org
Copper CatalysisCopperN-arylationEnables synthesis of N-aryl-2-cyanoazetidines. organic-chemistry.org

Expansion of Azetidine Chemistry to New Chemical Space

The exploration of new chemical space is a critical endeavor in drug discovery, aiming to identify novel molecular architectures with unique biological activities. csmres.co.uk The rigid, three-dimensional structure of the azetidine ring makes it an attractive design element for moving beyond the flat, aromatic structures that have historically dominated medicinal chemistry. nih.gov

Azetidines are increasingly used as "bioisosteric" replacements for other, more common saturated heterocycles like piperidines and pyrrolidines, as well as for bulky groups like tert-butyl. chemrxiv.org This substitution can lead to significant improvements in key drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability. The inherent strain of the four-membered ring can also be harnessed in "strain-release" reactions, providing a versatile method for late-stage functionalization and the synthesis of more complex molecules. chemrxiv.orgacs.org

The incorporation of the azetidine scaffold allows for the creation of diverse and complex molecular frameworks, including fused, bridged, and spirocyclic systems. rsc.orgnih.gov The development of synthetic routes to densely functionalized azetidine cores enables the generation of large libraries of compounds with high sp³ character, populating chemical space with novel structures that are more likely to interact with challenging biological targets. nih.govscienceopen.com

Table 3: Impact of Azetidine Incorporation on Molecular Properties and Chemical Space
StrategyDescriptionImpact on Chemical SpaceReference
BioisosterismReplacing common motifs (e.g., piperidine (B6355638), phenyl) with an azetidine ring.Improves physicochemical properties like solubility while maintaining biological activity; creates novel intellectual property. nih.govchemrxiv.org
3D Scaffold DevelopmentUsing azetidines as a core to build spirocyclic, fused, or bridged systems.Increases molecular three-dimensionality and structural complexity, accessing previously unexplored areas of chemical space. rsc.orgnih.gov
Strain-Release FunctionalizationUtilizing the ring strain of precursors like 1-azabicyclo[1.1.0]butanes to create diverse azetidines.Enables rapid, parallel synthesis of complex and stereodefined azetidine libraries. chemrxiv.org

Interdisciplinary Research Opportunities in Chemical Probe Development

The unique properties of azetidines also create exciting opportunities at the intersection of chemistry and biology, particularly in the development of chemical probes. These specialized molecules are designed to selectively interact with biological targets, enabling researchers to study and understand complex cellular processes. chemrxiv.org

Azetidine-containing compounds are being developed as novel fluorophores. nih.gov Replacing traditional electron-donating groups in fluorescent dyes with an azetidine moiety can significantly enhance photophysical properties such as brightness, photostability, and quantum yield. nih.govresearchgate.net This strategy has been shown to turn otherwise non-fluorescent purine (B94841) heterocycles into highly emissive and environmentally sensitive fluorophores, which could serve as probes for studying nucleic acids. nih.gov

In the field of chemical proteomics, libraries of stereodefined azetidine-based probes are being synthesized to map protein interactions in human cells. By creating sets of stereoisomeric probes with reactive groups, researchers can identify proteins that are liganded with high stereo- and chemo-selectivity. This approach, facilitated by modern synthetic methods like strain-release functionalization, allows for the discovery of new druggable sites on proteins and provides valuable tools for understanding disease pathways. chemrxiv.org

Table 4: Applications of Azetidine-Based Compounds in Chemical Biology
Application AreaRole of the Azetidine MoietyExamplePotential ImpactReference
Fluorescence ImagingEnhances photophysical properties (e.g., quantum yield, photostability) of fluorophores.Azetidine-substituted purine analogs that become fluorescent.Development of more sensitive and stable probes for cellular imaging and diagnostics. nih.govresearchgate.net
Chemical ProteomicsServes as a rigid scaffold for creating stereoisomeric sets of reactive probes.Cysteine-reactive acrylamides derived from diverse azetidine libraries.Discovery of novel protein-ligand interactions and druggable targets in native cellular environments. chemrxiv.org
Medicinal ChemistryActs as a stable, three-dimensional scaffold to improve drug-like properties.Bioisosteric replacement of larger rings in drug candidates.Facilitating the development of drugs with improved efficacy and pharmacokinetic profiles. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing Azetidin-3-yl 2,2-dimethylpropanoate in a laboratory setting?

  • Methodological Answer : A scalable approach involves esterification of azetidin-3-ol derivatives with 2,2-dimethylpropanoic acid (pivalic acid) under mild acidic conditions. For example, coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate ester bond formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Solubility data for analogous azetidine esters (e.g., 38.9–84.2 mg/mL in polar solvents) suggest similar solubility profiles, aiding solvent selection .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR to confirm ester linkage (e.g., carbonyl resonance ~170 ppm) and azetidine ring protons (δ 3.0–4.0 ppm).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a=8.15a = 8.15 Å, b=16.73b = 16.73 Å) have been reported for structurally similar esters .
  • HPLC-MS : Validate purity (>98%) and molecular ion peaks (e.g., [M+H]+^+ for C9_9H17_{17}NO2_2).

Q. What experimental precautions are critical when handling azetidine derivatives like this compound?

  • Methodological Answer :
  • Stability : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group.
  • Safety : Use fume hoods due to potential irritancy of azetidine derivatives. Refer to safety data sheets (SDS) for analogous compounds (e.g., zinc 2,2-dimethylpropanoate, which highlights industrial handling restrictions) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data for this compound’s conformational flexibility?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model torsional angles and compare with crystallographic data. For instance, SHELX-refined structures of related esters (e.g., (1H-1,2,3-benzotriazol-1-yl)methyl 2,2-dimethylpropanoate) reveal disorder in ester groups, which can be computationally validated . Pair molecular dynamics simulations with NMR NOESY data to assess rotational barriers of the azetidine ring.

Q. What strategies address conflicting solubility and stability data for azetidine-based esters under varying pH conditions?

  • Methodological Answer : Design pH-dependent stability assays:
  • Hydrolysis kinetics : Monitor ester degradation via HPLC in buffers (pH 1–13, 37°C). For example, 2,2-dimethylpropanoate esters are prone to alkaline hydrolysis due to steric hindrance slowing acid-catalyzed mechanisms.
  • Solubility profiling : Use shake-flask methods with UV-Vis quantification. Cross-reference with PubChem-derived solubility parameters for structurally related compounds (e.g., 3-(diethylamino)-2,2-dimethylpropan-1-ol, solubility ~68 mg/mL in water) .

Q. How can researchers optimize reaction yields for derivatives of this compound in multi-step syntheses?

  • Methodological Answer : Employ design of experiments (DoE) to optimize parameters:
  • Catalyst screening : Test palladium(II) oxide or triethylamine in coupling reactions, as used in azetidine methanol hydrochloride synthesis .
  • Temperature gradients : Use microreactors to assess exothermic esterification steps (e.g., 0–60°C).
  • Byproduct analysis : Track side products (e.g., dimerization) via LC-MS and adjust stoichiometry (e.g., 1.2:1 molar ratio of acid to azetidin-3-ol).

Q. What crystallographic techniques are effective for resolving disorder in this compound’s crystal lattice?

  • Methodological Answer : Use high-resolution X-ray data (λ = 0.71073 Å) and SHELXL refinement with TWIN/BASF commands for twinned crystals. For example, monoclinic systems (e.g., P21/cP2_1/c) with Z = 4 require careful handling of displacement parameters, as demonstrated in (E)-2-(4-tert-butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate structures . Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts).

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